N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene-2-sulfonamide group
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Some benzo[d][1,3]dioxol-5-yl compounds have been reported to inhibit vegfr1, a receptor involved in angiogenesis
Result of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may have potential anti-angiogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole with an appropriate epoxide under acidic or basic conditions to form the hydroxypropyl derivative.
Formation of the thiophene-2-sulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties.
2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: Studied for its unique crystal structure.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-14(16,8-15-22(17,18)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,15-16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBROZNCMDSPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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